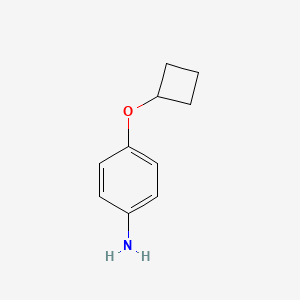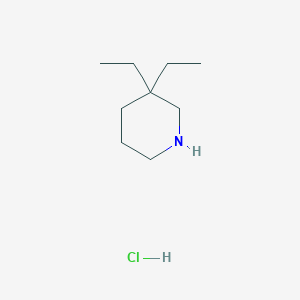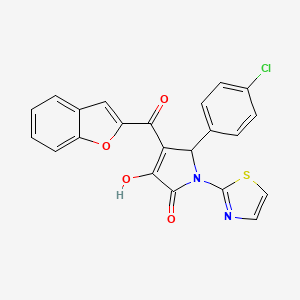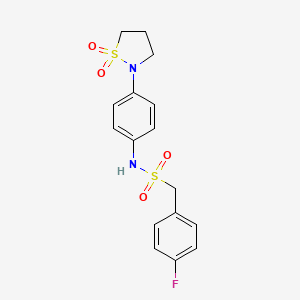
4-(Cyclobutyloxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Cyclobutyloxy)benzenamine” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The IUPAC name for this compound is 4-(cyclobutyloxy)aniline .
Molecular Structure Analysis
The molecular structure of “4-(Cyclobutyloxy)benzenamine” consists of a benzene ring substituted with an amine group (NH2) and a cyclobutyloxy group (C4H7O) at the para position .Applications De Recherche Scientifique
Antifungal Applications
4-(Cyclobutyloxy)benzenamine: has been studied for its antifungal properties, particularly against Aspergillus flavus , a pathogenic fungus known for contaminating food with carcinogenic aflatoxins . The compound exhibited strong inhibitory effects on the mycelial growth of A. flavus, significantly decreasing aflatoxin accumulation and colonization capacity in maize. This suggests its potential use as a fumigant in agricultural settings to prevent aflatoxin contamination.
Aflatoxin Biosynthesis Inhibition
Continuing from its antifungal applications, 4-(Cyclobutyloxy)benzenamine also impacts aflatoxin biosynthesis. Transcriptomic studies have shown that the compound affects the expression of genes involved in aflatoxin production, which could lead to the development of new strategies for controlling this toxin in food products .
Material Science
In material science, 4-(Cyclobutyloxy)benzenamine could serve as a novel building block due to its unique structure. Its potential applications include the synthesis of new polymers or coatings that require specific properties such as increased durability or chemical resistance .
Chemical Synthesis
This compound is used in chemical synthesis as an intermediate for developing more complex molecules. Its reactive amine group makes it a versatile precursor for various synthetic pathways in medicinal chemistry and drug development .
Chromatography
Due to its distinct chemical properties, 4-(Cyclobutyloxy)benzenamine can be used in chromatography as a standard or reference compound. It helps in the calibration of equipment and the validation of analytical methods for detecting similar compounds .
Analytical Research
In analytical research, 4-(Cyclobutyloxy)benzenamine may be used to study interaction mechanisms with other substances. Its structure allows for investigations into molecular interactions, binding affinities, and reaction kinetics .
Environmental Science
The environmental impact of 4-(Cyclobutyloxy)benzenamine and its derivatives can be studied to understand their biodegradability, toxicity, and potential accumulation in ecosystems. This is crucial for assessing the safety of new chemicals before they are introduced into the environment .
Pharmaceutical Research
Lastly, in pharmaceutical research, 4-(Cyclobutyloxy)benzenamine could be explored for its pharmacological effects. Its structure might interact with biological targets, leading to the discovery of new therapeutic agents or drug delivery systems .
Mécanisme D'action
Mode of Action
Based on its structural similarity to aniline, it may undergo nucleophilic reactions In such reactions, the compound could interact with its targets, leading to changes in their function
Biochemical Pathways
Aniline and its derivatives are known to participate in various biochemical pathways . For instance, they can undergo oxidation reactions . The exact pathways affected by 4-(Cyclobutyloxy)benzenamine and their downstream effects would require further investigation.
Pharmacokinetics
Its physical properties such as being a colorless liquid and having a molecular weight of 163.22 may influence its pharmacokinetic properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Cyclobutyloxy)benzenamine . For instance, storage temperature may affect its stability Additionally, factors such as pH, presence of other chemicals, and specific conditions within the biological system can influence its action and efficacy
Propriétés
IUPAC Name |
4-cyclobutyloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRFFUWMKDYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutyloxy)benzenamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)



![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)

![bicyclo[3.2.1]octan-2-amine hydrochloride, Mixture of diastereomers](/img/structure/B2897577.png)
![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)
![tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2897581.png)